Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate

Descripción general

Descripción

“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” is a chemical compound with the molecular formula C7H12O4 . It is a liquid at room temperature . This compound and its derivatives are widely used as raw materials and intermediates in various chemical industries .

Synthesis Analysis

The synthesis of “Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into the target compound . The hydrogenation process was investigated using Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method . The Ni–SiO2 catalyst with 50 wt% Ni loading displayed excellent performance with a high conversion under mild reaction conditions .Molecular Structure Analysis

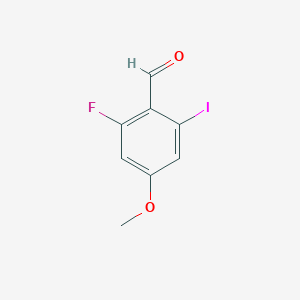

The molecular structure of “Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” can be represented by the InChI code: 1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” include oxidative esterification and selective hydrogenation . The hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts . The catalyst presented a slight decrease of conversion, probably due to the increasing Ni0 particle size and Ni leaching during 200 h time-on-stream .Physical And Chemical Properties Analysis

“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 160.17 .Aplicaciones Científicas De Investigación

Biomass Conversion and Biorefinery

MeTHFC is used as an intermediate in the conversion of biomass into valuable chemicals. The oxidative esterification of biomass-based furfural into methyl furoate and its subsequent hydrogenation yields MeTHFC . This process is part of the broader field of biomass conversion and biorefinery, which aims to create sustainable pathways for producing chemicals from renewable resources .

Catalysis

In the field of catalysis, MeTHFC is produced using Ni–SiO2 catalysts with high nickel content and dispersion. These catalysts facilitate the hydrogenation of biomass-derived methyl furoate, showcasing the compound’s role in catalytic processes .

Green Chemistry

MeTHFC’s production from biomass-based furfural represents a “green chemistry” approach, reducing environmental impact by avoiding strong corrosion, waste production, and the use of expensive precious metal catalysts .

Medicine and Pharmaceuticals

MeTHFC derivatives are utilized as raw materials and intermediates in the pharmaceutical industry. They are involved in the synthesis of various drugs, highlighting the compound’s significance in medicinal chemistry .

Pesticide Production

The chemical serves as an intermediate in the production of pesticides. Its derivatives are crucial in synthesizing compounds that protect crops from pests and diseases .

Dye Manufacturing

In the dye industry, MeTHFC derivatives are used to create colorants for textiles and other materials. This application underscores the compound’s role in industrial chemistry .

Biodegradable Polymers

Tetrahydrofuran-2-carboxylic acid (THFCA), hydrolyzed from MeTHFC, can be hydrogenated to form monomers like 5-hydroxyvalerate acid or δ-valerolactone. These monomers are used to produce biodegradable polyesters, contributing to the development of eco-friendly materials .

Synthetic Organic Chemistry

MeTHFC is involved in synthetic organic chemistry, where it is used to improve existing synthetic pathways, develop new strategies, and broaden the scope of applications for biorenewable products .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that this compound can be synthesized through the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .

Biochemical Pathways

It’s known that this compound is produced from biomass-based furfural via complicated pathways of oxidation, hydrogenation, and esterification reactions .

Result of Action

It’s known that this compound and its derivatives are widely used as raw materials and intermediates in chemical industries .

Action Environment

It’s known that the hydrogenation of biomass-derived methyl furoate was investigated on ni–sio2 catalysts with different ni contents .

Safety and Hazards

Direcciones Futuras

“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” and its derivatives are widely used as raw materials and intermediates in various chemical industries . There is a demand for “green chemistry” to develop an efficient and clean method for the synthesis of this compound . Future developments may focus on simplifying the production process and improving the efficiency of the synthesis .

Propiedades

IUPAC Name |

methyl 2-(hydroxymethyl)oxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNVPJSYOBPLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)